Dextromethorphan, hydrobromide
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Overview
Description
Dextromethorphan, hydrobromide is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cough and cold medications. This compound is known for its minimal interaction with opioid receptors, making it a safer alternative to other opioids for cough suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dextromethorphan, hydrobromide involves several steps. One method includes the use of isoquinoline octa-hydride, which is reduced using potassium borohydride. The racemic compound isoquinoline octa-hydride is then decomposed by R-ibuprofen, and the product is cyclized using aluminum trichloride to obtain dextromethorphan .
Industrial Production Methods
In industrial settings, this compound is produced by a similar synthetic route but optimized for large-scale production. The process involves the use of ethyl acetate as a solvent and controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dextromethorphan, hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dextrorphan, its active metabolite.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are often used in substitution reactions.
Major Products Formed
Dextrorphan: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Dextromethorphan, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Used in the treatment of cough and as a potential treatment for neurological disorders.
Industry: Used in the formulation of various pharmaceutical products
Mechanism of Action
Dextromethorphan, hydrobromide acts as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These actions contribute to its cough suppressant effects and potential antidepressant properties. The exact mechanism by which these receptor interactions translate to clinical effects is not fully understood .
Comparison with Similar Compounds
Similar Compounds
Levorphanol: Another levorphanol derivative with stronger opioid receptor interaction.
Codeine: An opioid used for cough suppression but with higher addiction potential.
Dextrorphan: The active metabolite of dextromethorphan with similar pharmacological properties
Uniqueness
Dextromethorphan, hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression.
Properties
IUPAC Name |
4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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